molecular formula C7H6N2O2 B3058016 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one CAS No. 872470-20-7

1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one

Cat. No.: B3058016
CAS No.: 872470-20-7
M. Wt: 150.13 g/mol
InChI Key: FJGUVVCDYSUGPG-UHFFFAOYSA-N
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Description

1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with sodium hydroxide to form the oxazine ring . Another approach includes the use of sulfur ylides for the annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Substituted pyrido[2,3-d][1,3]oxazin-2(4H)-one derivatives.

Comparison with Similar Compounds

Uniqueness: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit protoporphyrinogen oxidase with high specificity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7-9-6-5(4-11-7)2-1-3-8-6/h1-3H,4H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGUVVCDYSUGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)O1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469341
Record name 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872470-20-7
Record name 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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